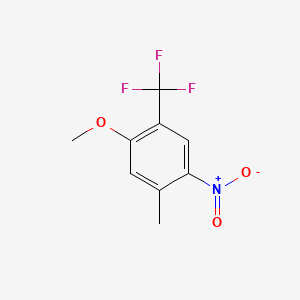

2-Methoxy-4-methyl-5-nitrobenzotrifluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMCCYLUISPVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654252 | |

| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933673-45-1 | |

| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methoxy-4-methyl-5-nitrobenzotrifluoride" properties

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride

Disclaimer: Publicly available scientific data for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" is extremely limited. The following guide focuses on the closely related and well-documented isomer, 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2) , which is likely the compound of interest for research and development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Methoxy-5-nitrobenzotrifluoride. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2-Methoxy-5-nitrobenzotrifluoride is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C8H6F3NO3 | [1][3][4][5] |

| Molecular Weight | 221.13 g/mol | [1][3][4] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point | ~267.2 °C at 760 mmHg | [1] |

| Purity | ≥99.0% | [1][2] |

| Solubility in Water | Low | [6] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and toluene | [6] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 654-76-2 | [1][3][4][5] |

| IUPAC Name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | [3][4] |

| Synonyms | 5-Nitro-2-methoxybenzotrifluoride, 4-Nitro-2-(trifluoromethyl)anisole | [3][4] |

| InChI | InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10,11)/h2-4H,1H3 | [3][4][5] |

| InChIKey | KGFADEJSZXEVMC-UHFFFAOYSA-N | [3][4][5] |

| SMILES | COc1ccc(--INVALID-LINK--[O-])cc1C(F)(F)F | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Methoxy-5-nitrobenzotrifluoride.

-

Infrared (IR) Spectrum: The NIST Chemistry WebBook provides IR spectral data which can be used to identify functional groups within the molecule.[4][7][8]

-

Mass Spectrum (Electron Ionization): The mass spectrum of the compound is also available from the NIST Chemistry WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[4][5]

Synthesis and Reactivity

Synthesis

A plausible synthetic route is the nitration of 2-methoxybenzotrifluoride. This reaction would typically involve a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Below is a conceptual workflow for the synthesis.

Caption: A conceptual workflow for the synthesis of 2-Methoxy-5-nitrobenzotrifluoride.

Reactivity

The chemical reactivity of 2-Methoxy-5-nitrobenzotrifluoride is influenced by its functional groups: the methoxy group, the nitro group, and the trifluoromethyl group.[1][6]

-

The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and dyes.[1]

-

The trifluoromethyl group is also strongly electron-withdrawing and can enhance the lipophilicity and metabolic stability of molecules, a desirable feature in drug design.[1]

-

The methoxy group is an electron-donating group.[6]

The interplay of these groups on the benzene ring dictates the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Safety and Handling

Proper handling and storage are essential to maintain the integrity and safety of 2-Methoxy-5-nitrobenzotrifluoride.

Hazard Identification

While a specific safety data sheet (SDS) for 2-Methoxy-5-nitrobenzotrifluoride was not found, information for related compounds like 2-Fluoro-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride suggests that similar compounds can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]

Storage and Handling Recommendations

-

Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and oxidizing agents.[1][6] The container should be tightly sealed to prevent exposure to moisture and air.[6]

-

Handling: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[10][11] Ensure adequate ventilation to avoid inhalation of dust or vapors.[10] Wash hands thoroughly after handling.[9][10]

The logical relationship for safe handling practices can be visualized as follows:

Caption: Key considerations for the safe handling and storage of chemical intermediates.

Applications

2-Methoxy-5-nitrobenzotrifluoride is a key intermediate in several industrial applications:

-

Pharmaceuticals: The trifluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates.[1]

-

Agrochemicals: It serves as a building block for various pesticides and herbicides.[1]

-

Dyes: The nitro group can be converted to an amino group, a common step in the synthesis of azo dyes and other colorants.[1][2]

This technical guide provides a foundational understanding of 2-Methoxy-5-nitrobenzotrifluoride for scientific and industrial applications. For detailed experimental procedures and in-depth safety assessments, consulting primary literature and official safety data sheets is strongly recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 5. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 6. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 7. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 8. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and Its Structural Analogs

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. This guide provides a detailed overview of its predicted properties and a comprehensive analysis of its closest structural analogs: 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a comparative context and a framework for the experimental investigation of this novel compound.

Physicochemical Properties

Quantitative data for the structural analogs of this compound are summarized below. These tables provide a basis for predicting the characteristics of the title compound.

Table 1: Physicochemical Properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS: 654-76-2)

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.13 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 79-81 °C | [3][1] |

| Boiling Point | ~267.2 °C at 760 mmHg | [3] |

| Purity | ≥99.0% (Typical) | [3] |

Table 2: Physicochemical Properties of 2-Methyl-5-nitrobenzotrifluoride (CAS: 89976-12-5)

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [4][5][6] |

| Molecular Weight | 205.13 g/mol | [5][6] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | |

| Melting Point | 38.0 to 42.0 °C | |

| Purity | >98.0% (GC) |

Experimental Protocols

While a specific synthesis protocol for this compound is not available, the synthesis of related nitroaromatic compounds often involves nitration of a suitable precursor. The following is a generalized protocol based on the synthesis of similar molecules, which could be adapted for the synthesis of the title compound.

General Nitration Protocol for a Substituted Benzotrifluoride:

-

Reaction Setup: A solution of the starting material, 2-methoxy-4-methylbenzotrifluoride, is prepared in a suitable solvent such as concentrated sulfuric acid and cooled in an ice bath to 0-5°C.

-

Addition of Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining the temperature below 10°C.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the final product.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, a process that would be essential for determining the properties of this compound.

References

- 1. 654-76-2 Cas No. | 2-Methoxy-5-nitrobenzotrifluoride | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-5-nitrobenzotrifluoride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

Technical Guide: An Overview of Methoxy- and Methyl- Substituted Nitrobenzotrifluorides

A Note to the Reader: This technical guide addresses the chemical compound 2-Methoxy-4-methyl-5-nitrobenzotrifluoride . Extensive searches for a registered CAS number and detailed technical data for this specific compound have not yielded conclusive results. A single supplier lists the compound by name but does not provide a CAS number or any associated technical information. This suggests that "this compound" may be a novel or not widely cataloged compound.

Given the limited availability of information on the requested chemical, this guide will provide a comprehensive overview of two closely related and well-documented compounds: 2-Methoxy-5-nitrobenzotrifluoride (CAS: 654-76-2) and 2-Methyl-5-nitrobenzotrifluoride (CAS: 89976-12-5) . These compounds share a similar structural backbone and are relevant as chemical intermediates in various fields of research and development.

This document is intended for researchers, scientists, and professionals in drug development, providing available data on their properties, synthesis, and applications.

2-Methoxy-5-nitrobenzotrifluoride

CAS Number: 654-76-2

Introduction: 2-Methoxy-5-nitrobenzotrifluoride is a substituted aromatic compound containing methoxy, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity, making it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in pharmaceutical applications, while the nitro group can be a precursor for further chemical transformations, such as reduction to an amine group.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 2-Methoxy-5-nitrobenzotrifluoride.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO3 | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Melting Point | 79-81 °C | |

| Boiling Point | Approx. 267.2 °C at 760 mmHg | |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically ≥99.0% |

Synthesis

Applications

2-Methoxy-5-nitrobenzotrifluoride is primarily utilized as a versatile chemical intermediate in several industries:

-

Pharmaceuticals: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: This compound is also used in the development of new pesticides and herbicides.

-

Dye Industry: It is a precursor in the synthesis of various colorants, where its chemical structure influences the characteristics of the resulting dyes.[4]

2-Methyl-5-nitrobenzotrifluoride

CAS Number: 89976-12-5

Introduction: 2-Methyl-5-nitrobenzotrifluoride is another substituted benzotrifluoride derivative that is an important intermediate in organic synthesis. Its applications are found in the agrochemical, pharmaceutical, and dyestuff fields.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 2-Methyl-5-nitrobenzotrifluoride.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | [5] |

| Molecular Weight | 205.13 g/mol | [5] |

| Melting Point | 34-35 °C | [5] |

| Boiling Point | 220.46 °C at 760 mmHg | [5] |

| Appearance | Off-white solid | [5] |

| Water Solubility | Slightly soluble | [5] |

| Storage Temp. | 2-8°C under inert gas | [5] |

Synthesis

While detailed, reproducible experimental protocols are scarce in the public domain, the general synthesis of 2-Methyl-5-nitrobenzotrifluoride is understood to be achievable through the nitration of 2-methylbenzotrifluoride. It is important to note that this reaction can produce a mixture of isomers, and purification would be necessary to isolate the desired 2-methyl-5-nitrobenzotrifluoride. A patent describes a multi-step process for a related compound, which involves the nitration of 2-trifluoromethyl benzyl chloride with nitric acid in the presence of sulfuric acid to obtain 2-chloromethyl-5-nitrobenzotrifluoride.[6]

Applications

Similar to its methoxy counterpart, 2-Methyl-5-nitrobenzotrifluoride is a valuable intermediate:

-

Organic Synthesis: It is a raw material for a variety of organic compounds.

-

Pharmaceuticals and Agrochemicals: It is employed in the synthesis of new drugs and agricultural chemicals.

-

Downstream Products: It is a precursor to other chemical intermediates such as 4-Methyl-3-(trifluoromethyl)aniline through the reduction of the nitro group.

Mandatory Visualizations

The request for this technical guide included the creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). A thorough review of the available scientific literature for "2-Methoxy-5-nitrobenzotrifluoride" and "2-Methyl-5-nitrobenzotrifluoride" did not reveal any information regarding their involvement in specific signaling pathways or complex experimental workflows that would be suitable for representation in a DOT graph. The primary role of these compounds, as described in the available literature, is as chemical intermediates in synthetic pathways. Therefore, no diagrams have been generated for this guide.

References

- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 2. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. This document details a plausible synthetic pathway, experimental protocols, and relevant data, designed to assist researchers in the successful preparation of this compound.

Introduction

This compound is a substituted aromatic compound containing methoxy, methyl, nitro, and trifluoromethyl functional groups. This unique combination of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the nitro group serves as a versatile handle for further chemical transformations.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is through the electrophilic nitration of the precursor, 2-Methoxy-4-methylbenzotrifluoride. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The trifluoromethyl group is a deactivating and meta-directing group. The interplay of these directing effects will determine the position of the incoming nitro group. In this case, the position para to the strongly activating methoxy group is blocked by the methyl group, and the positions ortho to the methoxy group are sterically hindered. Therefore, the nitration is expected to occur at the position ortho to the methyl group and meta to the trifluoromethyl group, which is also activated by the methoxy group, leading to the desired 5-nitro product.

Experimental Protocol

The following is a detailed experimental protocol for the nitration of 2-Methoxy-4-methylbenzotrifluoride. This procedure is adapted from established methods for the nitration of similar benzotrifluoride derivatives and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methoxy-4-methylbenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Methylene Chloride (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution due to its highly corrosive and exothermic nature.

-

Reaction Setup: Charge a round-bottom flask with 2-Methoxy-4-methylbenzotrifluoride and cool it to 0-5 °C in an ice bath with stirring.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material, maintaining the internal temperature between 0 and 10 °C. The addition rate should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value |

| Starting Material | 2-Methoxy-4-methylbenzotrifluoride |

| Product | This compound |

| Molecular Formula | C₉H₈F₃NO₃ |

| Molecular Weight | 235.16 g/mol |

| Typical Yield | 75-90% |

| Purity (after purification) | >98% |

| Appearance | Pale yellow solid or oil |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 1 - 2 hours |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful introduction of the nitro group at the desired position.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), as well as bands corresponding to the other functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. They should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Methylene chloride is a volatile and potentially carcinogenic solvent. It should be handled in a well-ventilated area.

-

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via electrophilic nitration. By following the outlined experimental protocol and adhering to the necessary safety precautions, researchers can effectively prepare this valuable synthetic intermediate for their research and development needs. The provided data and diagrams serve as a useful reference for planning and executing the synthesis.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic route and detailed characterization plan for the novel compound, 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. Due to the limited availability of public data on this specific molecule, this document serves as a comprehensive roadmap for its synthesis and structural elucidation. The proposed methodologies are based on established principles of organic synthesis and spectroscopic analysis of structurally related compounds. All quantitative data for analogous compounds are summarized for comparative purposes, and detailed experimental protocols are provided.

Introduction

This compound is a polysubstituted aromatic compound containing several key functional groups: a methoxy group, a methyl group, a nitro group, and a trifluoromethyl group. The unique electronic and steric properties conferred by these substituents suggest potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the nitro group is a versatile handle for further chemical transformations. This guide provides a theoretical framework for the synthesis and characterization of this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The key transformation is the nitration of a suitably substituted benzotrifluoride derivative.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides.

Materials:

-

2-Methoxy-4-methylbenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1 equivalent of 2-Methoxy-4-methylbenzotrifluoride to a cooled (0 °C) solution of concentrated sulfuric acid.

-

Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified product in deuterated chloroform (CDCl₃). Record the spectrum to determine the chemical shifts and coupling constants of the aromatic and methyl/methoxy protons.

-

¹³C NMR: Record the spectrum in CDCl₃ to identify the number of unique carbon environments.

-

¹⁹F NMR: Record the spectrum to confirm the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the molecule and confirm its elemental composition.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify characteristic vibrational frequencies of the functional groups, particularly the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group.

Predicted and Comparative Data

Due to the absence of experimental data for the target compound, this section provides predicted spectroscopic data based on known substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (at C3) | 7.8 - 8.0 | s |

| Aromatic H (at C6) | 7.0 - 7.2 | s |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

| Methyl (-CH₃) | 2.3 - 2.5 | s |

Table 2: Key IR Absorptions for Related Nitroaromatic Compounds

| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |

| Asymmetric NO₂ stretch | ~1525 | 2-Methoxy-5-nitrobenzotrifluoride |

| Symmetric NO₂ stretch | ~1350 | 2-Methoxy-5-nitrobenzotrifluoride |

| C-F stretch | 1100-1300 | 2-Methoxy-5-nitrobenzotrifluoride |

Diagram 2: Logical Relationship for Spectroscopic Characterization

Caption: Logical flow for the structural confirmation of the synthesized compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed experimental protocols are based on well-established chemical principles and data from analogous structures. Successful execution of this plan will yield the target compound and provide a full suite of spectroscopic data to confirm its molecular structure, paving the way for its evaluation in various scientific and industrial applications. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

Spectral Data for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: An In-depth Technical Guide

A comprehensive search for publicly available spectral data (NMR, IR, and Mass Spectrometry) for the compound 2-Methoxy-4-methyl-5-nitrobenzotrifluoride has been conducted. Unfortunately, no experimental spectral data or detailed synthesis and characterization reports for this specific molecule could be located in the public domain.

The following guide provides a general framework and standardized methodologies for the spectral analysis of a novel organic compound, which would be applicable to this compound should a sample become available.

General Workflow for Spectral Data Acquisition and Analysis

The process of characterizing a new chemical entity like this compound involves a systematic workflow. This ensures that high-quality, reproducible data is obtained to elucidate and confirm the molecular structure.

Hypothetical Spectral Data Summary

While no experimental data is available, the following tables are structured to present the expected data types for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | - | - | - | - | Aromatic-H |

| - | - | - | - | OCH₃ | ||

| - | - | - | - | Ar-CH₃ | ||

| ¹³C | CDCl₃ | - | - | - | - | C-CF₃ |

| - | - | - | - | C-NO₂ | ||

| - | - | - | - | C-OCH₃ | ||

| - | - | - | - | C-CH₃ | ||

| - | - | - | - | Aromatic Carbons | ||

| - | - | - | - | OCH₃ | ||

| - | - | - | - | Ar-CH₃ | ||

| ¹⁹F | CDCl₃ | - | - | - | - | -CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1520-1560 | Strong | N-O asymmetric stretch (nitro group) |

| ~1340-1380 | Strong | N-O symmetric stretch (nitro group) |

| ~1200-1300 | Strong | C-O stretch (methoxy) |

| ~1100-1250 | Strong | C-F stretch (trifluoromethyl group) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | - | Molecular Ion |

| [M-CH₃]⁺ | - | Loss of methyl group |

| [M-NO₂]⁺ | - | Loss of nitro group |

| [M-CF₃]⁺ | - | Loss of trifluoromethyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2] ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using an FT-IR spectrometer.[4][5][6] For a solid sample, a small amount would be finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4][7] Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[4] The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for small organic molecules.[8][9][10] The sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate charged ions and fragment ions.[8][9] These ions are then separated based on their mass-to-charge (m/z) ratio.[8][10][11] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. fiveable.me [fiveable.me]

Solubility of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on the behavior of structurally similar molecules. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this and similar compounds in organic solvents, offering a practical framework for researchers in the field.

Introduction

This compound (CAS No. 933673-45-1) is a substituted nitroaromatic compound. Its molecular structure, featuring a trifluoromethyl group, a nitro group, a methoxy group, and a methyl group on a benzene ring, suggests a complex interplay of intermolecular forces that govern its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, and formulation development.

Expected Solubility Profile

While specific quantitative data is not available, the solubility of this compound can be inferred from the general principles of "like dissolves like" and the known solubility of related compounds. The presence of both polar (nitro, methoxy) and non-polar (trifluoromethyl, methyl, benzene ring) moieties indicates that its solubility will be highly dependent on the nature of the solvent.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nitro and methoxy groups can interact favorably with the polar aprotic solvent molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can act as a hydrogen bond acceptor (via the oxygen atoms in the nitro and methoxy groups) with the hydroxyl group of the alcohol. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have a moderate polarity suitable for dissolving this compound.[1] |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Non-polar | Hexane, Cyclohexane | Low | The significant polarity introduced by the nitro and methoxy groups will limit solubility in non-polar aliphatic solvents. |

| Water | Very Low | The large non-polar trifluoromethyl and aromatic components of the molecule are expected to make it poorly soluble in water.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C is the concentration of the diluted solution determined from the analytical method.

-

DF is the dilution factor.

-

-

Analytical Method Development

A crucial aspect of this protocol is the development of a reliable analytical method to quantify the concentration of this compound. This typically involves:

-

HPLC Method:

-

Selecting an appropriate column and mobile phase.

-

Determining the optimal detection wavelength.

-

Establishing a calibration curve with known concentrations of the compound.

-

-

UV-Vis Spectrophotometry Method:

-

Determining the wavelength of maximum absorbance (λmax).

-

Creating a calibration curve by measuring the absorbance of a series of standard solutions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in the public domain, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and ethers, and low solubility in non-polar aliphatic hydrocarbons. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a valuable resource for scientists and professionals in drug development and chemical synthesis, enabling them to make educated decisions regarding solvent selection and process optimization for this compound.

References

stability and storage conditions for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride

Disclaimer: Initial searches for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" did not yield any specific results. The following technical guide is for the closely related compound, 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2) , and is intended to provide a relevant framework for researchers, scientists, and drug development professionals. The stability and storage conditions outlined below are based on available data for this analog and should be considered as a starting point for handling structurally similar molecules.

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2-Methoxy-5-nitrobenzotrifluoride, a versatile intermediate in the pharmaceutical, agrochemical, and dye industries. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf-life.

Physicochemical and Stability Data

Proper storage and handling are paramount to preserving the chemical fidelity of 2-Methoxy-5-nitrobenzotrifluoride. The compound is generally stable under normal conditions but can be reactive towards certain substances.[1] The following table summarizes key physicochemical properties and stability information.

| Parameter | Value | Source |

| Molecular Formula | C8H6F3NO3 | [2][3] |

| Molecular Weight | 221.13 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 79-81°C | [2] |

| Boiling Point | ~267.2°C at 760 mmHg | [2] |

| Purity | ≥99.0% | [2] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |

| Chemical Stability | Stable under recommended storage conditions.[1][4] May react with strong oxidizing or reducing agents, strong acids, and strong bases.[1][5] |

Recommended Storage and Handling Workflow

To ensure the long-term stability of 2-Methoxy-5-nitrobenzotrifluoride, a systematic approach to storage and handling is essential. The following diagram outlines the recommended workflow from receiving the compound to its long-term storage.

Caption: Recommended workflow for handling and storage of 2-Methoxy-5-nitrobenzotrifluoride.

Experimental Protocols

Protocol: Accelerated Stability Study

Objective: To assess the stability of 2-Methoxy-5-nitrobenzotrifluoride under elevated temperature and humidity conditions to predict its long-term shelf life.

Methodology:

-

Sample Preparation: Accurately weigh samples of 2-Methoxy-5-nitrobenzotrifluoride into individual, inert containers (e.g., amber glass vials with Teflon-lined caps).

-

Initial Analysis (T=0): At the start of the study, analyze a set of samples for initial purity (e.g., using High-Performance Liquid Chromatography - HPLC), appearance, and any other relevant physical or chemical properties.

-

Storage Conditions: Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

-

Time Points: Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).

-

Sample Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.

-

Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes in purity or physical appearance, which would indicate degradation.

Degradation Pathways and Incompatibilities

The chemical structure of 2-Methoxy-5-nitrobenzotrifluoride, with its electron-withdrawing nitro and trifluoromethyl groups, suggests potential degradation pathways. The nitro group can be susceptible to reduction, while the aromatic ether linkage could be cleaved under harsh acidic or basic conditions.

To prevent degradation, it is crucial to avoid storing 2-Methoxy-5-nitrobenzotrifluoride with incompatible materials. These include:

-

Strong Oxidizing Agents: May lead to vigorous reactions.[1][5]

-

Strong Reducing Agents: Can reduce the nitro group.[1]

-

Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.[5]

-

Heat and Direct Sunlight: Should be avoided to prevent thermal and photodegradation.[1][2]

-

Moisture: Keep containers tightly sealed to prevent moisture absorption, which could lead to chemical degradation.[1][2]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of 2-Methoxy-5-nitrobenzotrifluoride for their scientific endeavors.

References

An In-depth Technical Guide to the Potential Applications of 2-Substituted-5-nitrobenzotrifluorides in Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the potential research applications of two key chemical intermediates: 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride. Due to the specificity of the user's request for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride," which appears to be a conflation of two distinct structures, this guide addresses both related compounds individually. It covers their roles as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The guide includes detailed physicochemical properties, experimental protocols for key transformations, and quantitative data on reaction yields and the biological activity of derived compounds. Visualizations of synthetic pathways are provided to aid in understanding their application in research and development.

Part 1: 2-Methoxy-5-nitrobenzotrifluoride

Introduction

2-Methoxy-5-nitrobenzotrifluoride is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, while the nitro and methoxy groups offer versatile handles for further chemical modifications. The primary research application of this compound is its conversion to 2-methoxy-5-aminobenzotrifluoride, a key precursor for various bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-nitrobenzotrifluoride is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 654-76-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | ~267.2 °C at 760 mmHg | [3] |

| Purity | ≥99.0% | [2] |

Key Synthetic Transformations and Experimental Protocols

The most significant research application of 2-Methoxy-5-nitrobenzotrifluoride is its reduction to 2-methoxy-5-aminobenzotrifluoride. This aniline derivative can then be used in a variety of coupling reactions to form more complex molecules.

This protocol describes a standard catalytic hydrogenation procedure for the reduction of the nitro group.

Materials:

-

2-Methoxy-5-nitrobenzotrifluoride

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-Methoxy-5-nitrobenzotrifluoride in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol to ensure all product is collected.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methoxy-5-aminobenzotrifluoride.

Potential Research Applications of Downstream Products

While specific drug candidates derived directly from 2-Methoxy-5-nitrobenzotrifluoride are not extensively documented in publicly available literature, its amino derivative is a valuable building block. Trifluoromethyl- and methoxy-substituted anilines are common precursors in the synthesis of kinase inhibitors and other therapeutic agents.[4][5] For instance, similar aniline structures are utilized in the development of inhibitors for signaling pathways crucial in cancer progression.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformation of 2-Methoxy-5-nitrobenzotrifluoride into a versatile aniline intermediate.

Part 2: 2-Methyl-5-nitrobenzotrifluoride

Introduction

2-Methyl-5-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] The presence of the methyl, nitro, and trifluoromethyl groups on the benzene ring provides multiple reaction sites for the construction of complex molecules. A significant application of this compound is in the synthesis of precursors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of anti-cancer agents.[5][7]

Physicochemical Properties

Table 2 summarizes the key physicochemical properties of 2-Methyl-5-nitrobenzotrifluoride.

| Property | Value | Reference(s) |

| CAS Number | 89976-12-5 | [8] |

| Molecular Formula | C₈H₆F₃NO₂ | [8] |

| Molecular Weight | 205.13 g/mol | [8] |

| Appearance | Off-white solid | [8] |

| Melting Point | 34-35 °C | [9] |

| Boiling Point | 220.5 °C at 760 mmHg | [8] |

Key Synthetic Transformations and Experimental Protocols

A crucial application of 2-Methyl-5-nitrobenzotrifluoride is its use in the synthesis of 2-methyl-5-aminobenzotrifluoride, a precursor for various bioactive compounds, including VEGFR-2 inhibitors. A multi-step synthesis to obtain this amino derivative from 2-trifluoromethylbenzaldehyde has been patented, with 2-chloromethyl-5-nitrobenzotrifluoride as a key intermediate.

This protocol is adapted from a patented multi-step synthesis.[10]

Step 1: Nitration of 2-Trifluoromethylbenzyl Chloride to 2-Chloromethyl-5-nitrobenzotrifluoride

-

Reactants: 2-Trifluoromethylbenzyl chloride, Nitric acid, Sulfuric acid.

-

Procedure: 2-Trifluoromethylbenzyl chloride is added to a mixture of sulfuric acid and nitric acid at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by extraction and purification to yield 2-chloromethyl-5-nitrobenzotrifluoride. The reported yield for this step is approximately 98%.[10]

Step 2: Hydrogenation of 2-Chloromethyl-5-nitrobenzotrifluoride to 2-Methyl-5-aminobenzotrifluoride

-

Reactants: 2-Chloromethyl-5-nitrobenzotrifluoride, Hydrogen gas, Catalyst (e.g., Pd/C).

-

Procedure: The 2-chloromethyl-5-nitrobenzotrifluoride is subjected to catalytic hydrogenation. This single step achieves both the reduction of the nitro group to an amine and the hydrogenolysis of the chloromethyl group to a methyl group. The reaction is typically carried out in a suitable solvent under hydrogen pressure. The final product, 2-methyl-5-aminobenzotrifluoride, is obtained after filtration of the catalyst and removal of the solvent. Yields for this transformation can be up to 85%.[10]

Research Applications and Quantitative Data of Downstream Products

The primary amino group of 2-methyl-5-aminobenzotrifluoride serves as a key attachment point for building larger, biologically active molecules. For example, it is a precursor in the synthesis of novel VEGFR-2 inhibitors.

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Inhibitors of VEGFR-2 can block this process and are therefore valuable anti-cancer drugs. The trifluoromethylphenyl moiety derived from 2-methyl-5-aminobenzotrifluoride is a common feature in many potent VEGFR-2 inhibitors.

Table 3 presents the biological activity of a representative VEGFR-2 inhibitor synthesized using a derivative of 2-methyl-5-aminobenzotrifluoride.

| Compound | Target | IC₅₀ | Cell Line | Reference(s) |

| Nicotinamide-based derivative | VEGFR-2 | 60.83 nM | - | [11] |

| HCT-116 | 9.3 µM | Colon Cancer | [11] | |

| HepG-2 | 7.8 µM | Liver Cancer | [11] |

Visualization of Synthetic Pathway and Mechanism of Action

The following diagrams illustrate the synthetic workflow from 2-methyl-5-nitrobenzotrifluoride to a VEGFR-2 inhibitor and the general mechanism of action of such inhibitors.

Conclusion

Both 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride are highly valuable intermediates in chemical research, particularly for the development of new pharmaceuticals. Their utility stems from the presence of the trifluoromethyl group, which can impart desirable pharmacokinetic properties to the final products, and the versatile nitro group, which can be readily converted to an amine for further synthetic elaborations. The detailed protocols and data presented in this guide highlight their potential for the synthesis of a wide range of bioactive molecules, including potent anti-cancer agents like VEGFR-2 inhibitors. This underscores the importance of these building blocks for researchers and professionals in the field of drug discovery and development.

References

- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 10. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: An In-depth Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride.

Hazard Identification and Classification

Due to the presence of nitroaromatic and trifluoromethyl moieties, this compound should be treated as a hazardous substance. Based on data for analogous compounds, the potential hazards are summarized below.

| Hazard Class | Anticipated Hazards | Primary Routes of Exposure | Target Organs (Anticipated) |

| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can cause methemoglobinemia, leading to cyanosis. | Inhalation, Skin Absorption, Ingestion, Eye Contact | Blood (methemoglobinemia), Central Nervous System, Liver, Kidneys |

| Skin Corrosion/ Irritation | Expected to be a skin irritant.[1][2] | Skin Contact | Skin |

| Serious Eye Damage/ Irritation | Expected to cause serious eye irritation.[1][2] | Eye Contact | Eyes |

| Respiratory Sensitization | May cause respiratory irritation.[2] | Inhalation | Respiratory System |

| Carcinogenicity/ Mutagenicity | Data not available. Some nitroaromatic compounds are suspected carcinogens. | Inhalation, Skin Absorption, Ingestion | Not specified |

| Explosive Properties | Aromatic nitro compounds can be explosive, particularly with heat, shock, or friction.[3] | Not applicable | Not applicable |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Specifications and Rationale |

| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4] |

| Hands | Butyl or Nitrile Gloves (Double Gloving Recommended) | Butyl rubber gloves are recommended for handling nitro compounds.[5] Nitrile gloves offer good general chemical resistance. Double gloving provides an extra barrier. Always inspect gloves before use and replace them immediately if contaminated or damaged.[6] |

| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material such as Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[6] |

| Respiratory | NIOSH-approved Respirator (if required) | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[4][7] |

| Feet | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. |

Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure.

| Control | Specification |

| Ventilation | All work with this compound must be performed in a properly functioning and certified chemical fume hood. |

| Safety Equipment | A safety shower and eyewash station must be readily accessible in the immediate work area.[4] |

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Weighing

-

Pre-Experiment Checklist:

-

Confirm the availability and functionality of all required PPE and engineering controls.

-

Locate the nearest safety shower, eyewash station, and fire extinguisher.

-

Review the experimental protocol and identify all potential hazards.

-

-

Weighing:

-

Conduct all weighing operations within a chemical fume hood to contain any dust.

-

Use a disposable weigh boat to avoid contamination of balances.

-

Handle with non-sparking tools.

-

Dissolution and Reaction

-

Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

-

Reaction Setup: Ensure all glassware is properly secured. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely. Avoid open flames.

-

Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

Post-Handling Procedures

-

Decontamination: Thoroughly clean the work area at the end of the procedure. Decontaminate any equipment that has come into contact with the chemical.

-

PPE Removal: Remove PPE carefully to avoid self-contamination, removing gloves last.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[8]

Disposal

-

All waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be disposed of as hazardous waste.

-

Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontaminate: Clean the spill area thoroughly.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Visualizations

References

- 1. 654-76-2 Cas No. | 2-Methoxy-5-nitrobenzotrifluoride | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 9. aksci.com [aksci.com]

Navigating the Acquisition of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: A Technical Guide for Researchers

Commercial Unavailability and the Custom Synthesis Solution

Initial investigations reveal that 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is not listed as a stock item in the catalogs of major chemical suppliers. While the name appears on the website of 2a biotech, the lack of a CAS number, chemical structure, or any associated technical data prevents confirmation of its identity and availability. Consequently, researchers requiring this specific molecule must turn to custom synthesis services.

Several chemical manufacturing companies specialize in the production of fluorinated and nitroaromatic compounds on a contractual basis. These organizations possess the expertise and infrastructure to synthesize novel molecules tailored to a client's specific requirements.

Table 1: Potential Custom Synthesis Providers

| Company | Specialization | Key Services |

| BOC Sciences | Fluorine Chemistry | Custom synthesis, compound screening, process optimization, handling of F2, SF4, and HF. |

| UORSY | Chemical Synthesis | Building blocks, scaffolds, intermediates (gram to kg scale), high-pressure hydrogenation, fluorination. |

| Aceschem | Custom Synthesis | Fine chemicals, intermediates, novel scaffolds, optically active compounds, expertise in fluorination. |

| SynQuest Labs, Inc. | Fluorinated Chemicals | Custom synthesis, manufacturing from milligrams to pilot-scale, handling of hazardous materials. |

| Morita Chemical Industries | Inorganic Fluorine Compounds | Custom synthesis from gram to industrial scale, fluorination process commissioning. |

The Custom Synthesis Workflow

Engaging a custom synthesis provider typically follows a structured process designed to ensure clarity, confidentiality, and quality. Researchers should be prepared to provide detailed specifications for the target compound.

Key Steps in a Custom Synthesis Project:

-

Initial Inquiry and Confidentiality Agreement: The process begins with the researcher contacting the supplier with the chemical name, structure, desired quantity, and required purity. A Confidentiality Disclosure Agreement (CDA) is often signed to protect intellectual property.

-

Feasibility Assessment and Quotation: The supplier's chemists evaluate the synthetic route's viability and provide a detailed quotation, including estimated cost, timeline, and deliverables.

-

Project Initiation: Upon acceptance of the quote and issuance of a purchase order, the synthesis project commences.

-

Synthesis and Progress Updates: The synthesis is carried out by experienced chemists, with regular progress reports provided to the client.

-

Purification and Quality Control: The final product is purified to meet the client's specifications. Rigorous quality control is performed using techniques such as NMR, HPLC, and Mass Spectrometry to confirm the structure and purity.

-

Final Report and Delivery: A comprehensive Certificate of Analysis (CoA) and a final report detailing the synthesis are provided with the shipped compound.

Proposed Synthetic Pathway

While the exact synthetic route would be optimized by the chosen supplier, a plausible pathway for the synthesis of this compound can be proposed based on established organic chemistry principles for aromatic substitution. A potential starting material is 2-Methoxy-4-methylbenzotrifluoride.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and its derivatives. Due to the absence of a direct, published synthesis protocol for the target compound, a plausible multi-step synthetic pathway is proposed based on established organic chemistry principles and analogous reactions reported in the literature. This document includes detailed experimental protocols for each proposed step, a summary of quantitative data from related syntheses, and visualizations of the synthetic workflow and potential applications.

Introduction

This compound is a substituted nitroaromatic compound containing a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl moiety, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. Nitroaromatic compounds are versatile intermediates in organic synthesis, readily convertible to amines, which are precursors to a wide range of pharmaceuticals, agrochemicals, and dyes.

This document outlines a hypothetical, yet chemically sound, multi-step synthesis for this compound, starting from commercially available precursors. The protocols provided are detailed to be readily adaptable in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step process starting from 4-methyl-3-nitroanisole:

-

Reduction of the nitro group: The nitro group of 4-methyl-3-nitroanisole is reduced to an amine to yield 2-methoxy-4-methylaniline.

-

Diazotization and Sandmeyer-type reaction: The resulting aniline is diazotized and subsequently converted to the corresponding benzotrifluoride via a Sandmeyer-type reaction.

-

Nitration: The final step involves the nitration of the trifluoromethylated intermediate to introduce the nitro group at the desired position, yielding this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-methylaniline from 4-Methyl-3-nitroanisole

This protocol is adapted from the reduction of similar nitroanisole compounds.

Materials:

-

4-Methyl-3-nitroanisole

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon catalyst (typically 1-5 mol %).

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-methoxy-4-methylaniline.

-

The crude product can be purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of 2-Methoxy-4-methylbenzotrifluoride via Diazotization and Trifluoromethylation

This protocol describes a Sandmeyer-type reaction for the conversion of the aniline to a benzotrifluoride. This is a challenging transformation and requires careful control of reaction conditions.

Materials:

-

2-Methoxy-4-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) iodide

-

Trifluoromethyl iodide or a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed by a starch-iodide paper test for excess nitrous acid.

-

-

Trifluoromethylation (Sandmeyer-type reaction):

-

In a separate reaction vessel, prepare a solution or suspension of the trifluoromethylating agent and copper(I) iodide in an anhydrous solvent under an inert atmosphere.

-

Slowly add the cold diazonium salt solution to the trifluoromethylation mixture, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Monitor the reaction by GC or TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

-

Protocol 3: Nitration of 2-Methoxy-4-methylbenzotrifluoride

This protocol is based on the general procedure for the nitration of substituted benzotrifluorides.

Materials:

-

2-Methoxy-4-methylbenzotrifluoride

-

Concentrated nitric acid (fuming or >90%)

-

Concentrated sulfuric acid

-

Ice-salt bath

-

Dichloromethane or other suitable solvent

-

Sodium carbonate solution (aqueous)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-Methoxy-4-methylbenzotrifluoride (1.0 eq) to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzotrifluoride in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium carbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data from Analogous Reactions

The following tables summarize quantitative data from nitration reactions of substituted benzotrifluorides found in the literature. This data can serve as a reference for optimizing the synthesis of this compound.

Table 1: Nitration of 3-Methylbenzotrifluoride